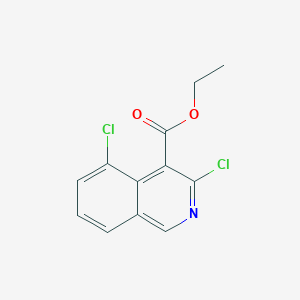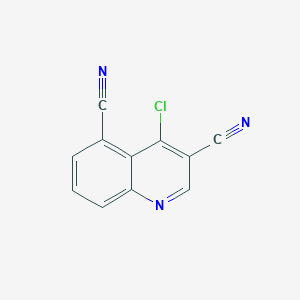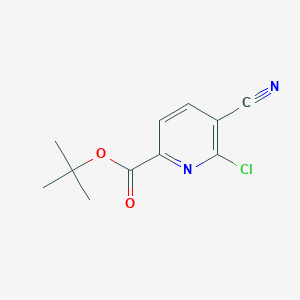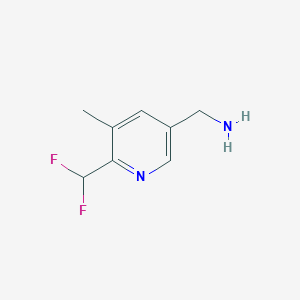![molecular formula C6H5N3S2 B13664740 6-(Methylthio)thiazolo[5,4-C]pyridazine](/img/structure/B13664740.png)
6-(Methylthio)thiazolo[5,4-C]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methylthio)thiazolo[5,4-C]pyridazine is a heterocyclic compound that features a thiazole ring fused to a pyridazine ring with a methylthio group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methylthio)thiazolo[5,4-C]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with a suitable pyridazine derivative in the presence of a methylthiolating agent. The reaction conditions often require a solvent such as dimethylformamide (DMF) and a catalyst like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
化学反応の分析
Types of Reactions
6-(Methylthio)thiazolo[5,4-C]pyridazine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under hydrogenation conditions to modify the thiazole or pyridazine rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyridazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridazine rings .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 6-(Methylthio)thiazolo[5,4-C]pyridazine involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or receptors, leading to its observed pharmacological effects. For example, it could act as an inhibitor of topoisomerase I, interfering with DNA replication in cancer cells .
類似化合物との比較
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position of the thiazole ring.
Thiazolo[5,4-d]pyrimidines: Another class of fused heterocycles with a thiazole ring, but fused to a pyrimidine ring instead of a pyridazine ring.
Uniqueness
6-(Methylthio)thiazolo[5,4-C]pyridazine is unique due to the specific positioning of the methylthio group and the fusion of the thiazole and pyridazine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
特性
分子式 |
C6H5N3S2 |
|---|---|
分子量 |
183.3 g/mol |
IUPAC名 |
6-methylsulfanyl-[1,3]thiazolo[5,4-c]pyridazine |
InChI |
InChI=1S/C6H5N3S2/c1-10-6-8-4-2-3-7-9-5(4)11-6/h2-3H,1H3 |
InChIキー |
PNRHIHBNBYPHBN-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC2=C(S1)N=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,7-Dibromo-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B13664669.png)
![8-Methoxy-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13664672.png)





![tert-Butyl 2-[(3S,5R,6S)-4-Cbz-3-methyl-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13664710.png)


![7-((Trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13664719.png)

![4-(3,9-Diazaspiro[5.5]undecan-3-yl)pyridin-3-amine](/img/structure/B13664726.png)
